
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE can be synthesized through the reaction of diisobutylphosphine with sulfur and sodium hydroxide. The reaction typically involves heating the reactants under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of sodium bis(2-methylpropyl)phosphinodithioate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and precise control of reaction conditions to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phosphinodithioates .
科学研究应用
Flotation in Mineral Processing
Overview:
Sodium Di(Isobutyl)Dithiophosphinate is extensively used as a collector in the flotation process for various metal ores, including copper, lead, zinc, and nickel. Its selectivity allows for effective separation of valuable minerals from gangue.
Case Study: Flotation of Sphalerite
- Objective: Investigate the interaction between this compound and lead-activated sphalerite.
- Methodology: Experiments were conducted under acidic (pH 4) and alkaline (pH 10) conditions to assess the adsorption affinity of the collector.
- Findings: The study showed that lead-activated sphalerite exhibited a significantly higher affinity for this compound compared to unactivated sphalerite. The interaction was facilitated through covalent bonding between sulfur atoms of the collector and surface-adsorbed lead species, enhancing flotation recovery rates .
Rubber Industry Applications
Overview:
In addition to its role in mineral processing, this compound serves as a vulcanization accelerator in the rubber industry. This application is critical for improving the mechanical properties of rubber products.
Benefits:
- Strength and Durability: The compound promotes cross-linking of rubber molecules, resulting in enhanced strength and elasticity.
- Performance Under Stress: Rubber treated with this compound demonstrates superior performance in harsh environments, making it suitable for automotive and industrial applications .
Chemical Synthesis and Catalysis
Overview:
this compound is also utilized as a reagent in chemical synthesis. It acts as a phosphorus source or reducing agent in various organic transformations.
Applications:
- Synthesis of Pharmaceuticals: Its role as a reducing agent is crucial in synthesizing complex organic compounds, including pharmaceuticals .
- Polymerization Catalyst: The compound facilitates polymerization reactions, particularly in producing synthetic rubbers and elastomers, allowing control over molecular weight and properties .
Corrosion Inhibition
Overview:
The compound exhibits excellent corrosion inhibition properties, making it valuable in metalworking and industrial applications.
Mechanism:
this compound forms a protective film on metal surfaces, significantly reducing corrosion rates caused by environmental factors. This property is particularly beneficial in industries where metal components are exposed to corrosive agents .
Water Treatment Applications
Overview:
In water treatment processes, this compound serves as a chelating agent for heavy metal ion removal.
Effectiveness:
The compound effectively forms stable complexes with heavy metals, facilitating their removal from wastewater streams. This application is crucial for environmental remediation efforts .
Data Summary
作用机制
The mechanism of action of sodium bis(2-methylpropyl)phosphinodithioate involves its interaction with molecular targets through its phosphinodithioate group. This interaction can lead to the stabilization or destabilization of certain molecular structures, depending on the specific application. The compound’s surfactant properties also play a crucial role in its mechanism of action, facilitating the formation of micelles and enhancing the solubility of hydrophobic molecules .
相似化合物的比较
Similar Compounds
- Sodium diisobutyldithiophosphinate
- Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt
- Bis(2-methylpropyl)dithiophosphinic acid sodium salt
Uniqueness
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE stands out due to its unique combination of properties, including its high emulsifying, wetting, and dispersing capabilities. These properties make it particularly valuable in applications requiring efficient surfactants and flotation agents .
属性
CAS 编号 |
13360-78-6 |
|---|---|
分子式 |
C8H19NaPS2 |
分子量 |
233.3 g/mol |
IUPAC 名称 |
sodium;bis(2-methylpropyl)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2.Na/c1-7(2)5-9(10,11)6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,10,11); |
InChI 键 |
UIQQXHHMGXBPQH-UHFFFAOYSA-N |
SMILES |
CC(C)CP(=S)(CC(C)C)[S-].[Na+] |
规范 SMILES |
CC(C)CP(=S)(CC(C)C)S.[Na] |
Key on ui other cas no. |
13360-78-6 |
物理描述 |
Liquid |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















